

# Spectroscopic Data of N-Propylaniline: A Technical Guide

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## Compound of Interest

Compound Name: *N*-Propylaniline

Cat. No.: B1293793

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This guide provides a comprehensive overview of the spectroscopic data for **N-propylaniline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and professionals in the field of drug development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-propylaniline**.

### <sup>1</sup>H NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub> Frequency: 90 MHz[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25 - 7.15	m	2H	Ar-H (meta)
6.70 - 6.60	m	3H	Ar-H (ortho, para)
3.65 (broad s)	s	1H	N-H
3.10	t	2H	N-CH <sub>2</sub> -
1.65	sextet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
1.00	t	3H	-CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
148.5	Ar-C (C-N)
129.3	Ar-C (meta)
117.2	Ar-C (para)
112.9	Ar-C (ortho)
45.9	N-CH <sub>2</sub> -
22.8	-CH <sub>2</sub> -CH <sub>3</sub>
11.6	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy Data

Sample Preparation: Liquid Film[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3410	Strong, Sharp	N-H Stretch
3050	Medium	Aromatic C-H Stretch
2960, 2870	Strong	Aliphatic C-H Stretch
1605, 1508	Strong	C=C Aromatic Ring Stretch
1315	Medium	C-N Stretch
745, 690	Strong	C-H Out-of-plane Bending (Monosubstituted Benzene)

## Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
135	40	$[M]^+$ (Molecular Ion)
106	100	$[M - C_2H_5]^+$ (Base Peak)
77	30	$[C_6H_5]^+$

## Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **N-propylaniline** (approximately 10-20 mg for  $^1H$  NMR, 50-100 mg for  $^{13}C$  NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A 90 MHz NMR spectrometer is used for data acquisition.
- **Data Acquisition:** The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. For  $^1H$  NMR, a standard single-pulse experiment is performed. For  $^{13}C$  NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat **N-propylaniline** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.<sup>[1]</sup>
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

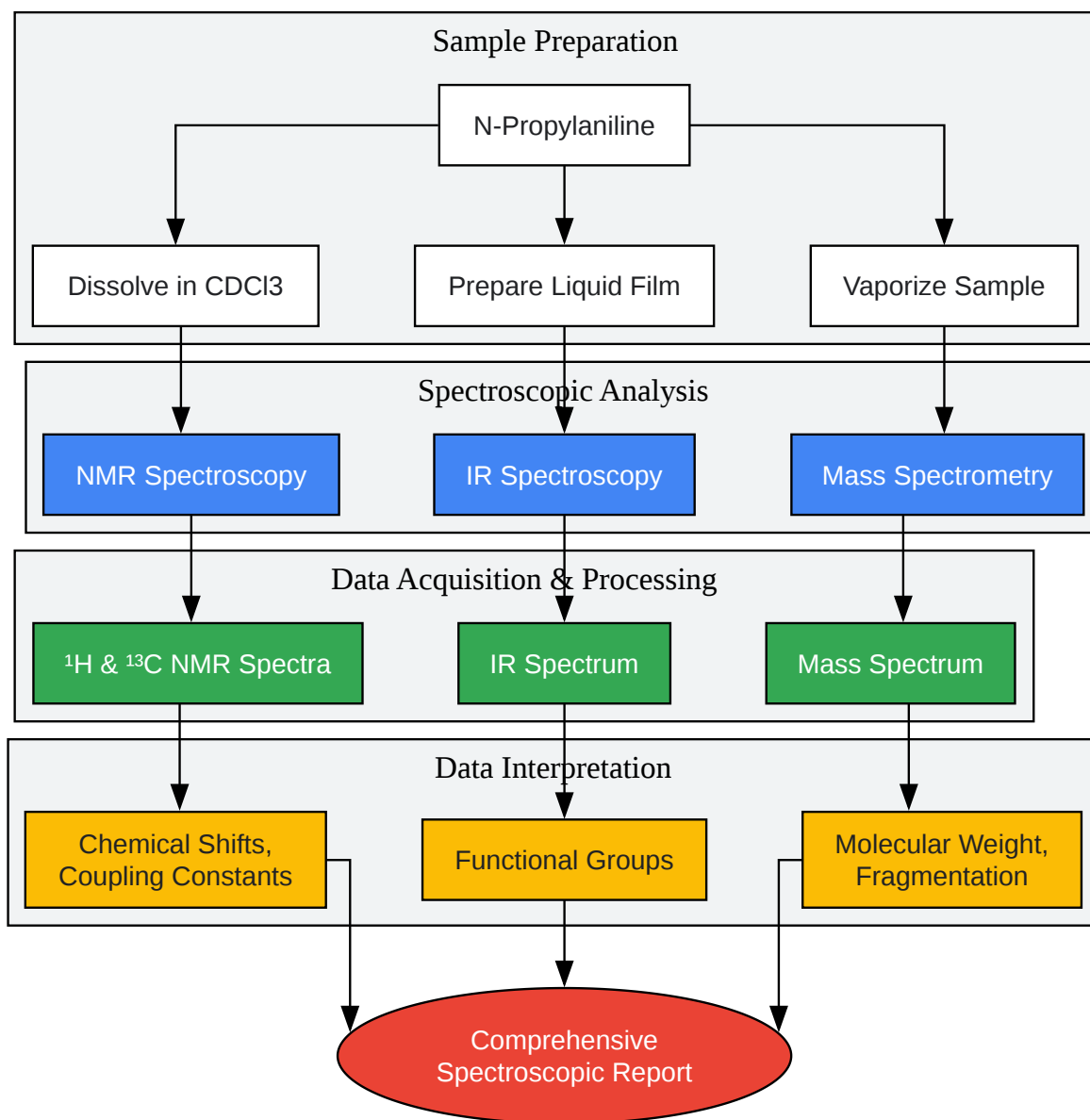
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of **N-propylaniline** is introduced into the mass spectrometer, typically via a heated inlet system or by direct injection, to vaporize the sample.
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a molecular ion ( $[\text{M}]^+$ ), and also induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value. The resulting data is plotted as a mass spectrum, showing relative intensity versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-propylaniline**.



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Caption: General workflow for spectroscopic analysis of **N-propylaniline**.

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## References

- 1. Page loading... [guidechem.com]
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